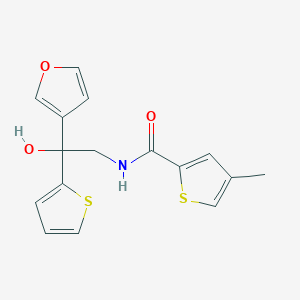

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide (CAS: 2034482-57-8) is a heterocyclic carboxamide featuring a central ethanolamine backbone substituted with furan-3-yl and thiophen-2-yl groups. The 4-methylthiophene-2-carboxamide moiety is attached via an amide bond. Its molecular formula is C₁₆H₁₅NO₃S₂, with a molecular weight of 333.4 g/mol . The compound’s structural complexity arises from the integration of furan, thiophene, and methylthiophene rings, which confer unique electronic and steric properties.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-5-20-8-12)14-3-2-6-21-14/h2-9,19H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFUYPBCQHJJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a furan ring, a thiophene moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of 303.3 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₄S |

| Molecular Weight | 303.3 g/mol |

| CAS Number | 2034335-20-9 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth.

- Mechanism of Action : The antimicrobial activity is believed to result from the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .

- Case Studies : In vitro studies reported an IC50 value indicating potent activity against specific pathogens, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies, indicating its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The compound likely interacts with specific molecular targets involved in cell signaling pathways, leading to apoptosis in cancer cells. It may modulate enzyme activity related to cancer progression .

- Research Findings : A study highlighted that the compound exhibited cytotoxic effects on various cancer cell lines, with notable efficacy in reducing tumor growth in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and furan rings can significantly influence its potency.

| Modification | Effect on Activity |

|---|---|

| Substituents on thiophene | Enhanced anticancer activity |

| Altered furan ring | Improved antimicrobial properties |

Comparative Analysis

Comparative studies with structurally similar compounds have shown that slight variations in functional groups can lead to significant differences in biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced antifungal properties compared to their non-substituted counterparts .

Scientific Research Applications

The biological activities of compounds containing furan and thiophene rings have been extensively studied. While specific literature on N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide is limited, similar compounds have demonstrated significant pharmacological properties:

Antimicrobial Properties :

Research indicates that derivatives of furan and thiophene exhibit antibacterial and antifungal activities. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The dual heterocyclic structure of this compound may enhance its antimicrobial efficacy.

Anti-inflammatory Effects :

Compounds with thiophene and furan moieties are often investigated for their anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to these effects by modulating inflammatory pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

Formation of Intermediate Compounds :

The reaction between furan derivatives and thiophene derivatives under basic conditions leads to the formation of intermediates that can be further modified to achieve the final structure.

Functional Group Modifications :

Subsequent steps may involve hydroxylation and carboxamide formation to introduce the necessary functional groups that enhance biological activity.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Related compounds demonstrated MIC values ranging from 20 to 70 µM against Staphylococcus aureus and E. coli, indicating potential effectiveness in combating bacterial infections. |

| Cytotoxicity Testing | In vitro assays showed low cytotoxicity for similar compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells, suggesting a favorable safety profile while maintaining antimicrobial efficacy. |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Electronic Effects

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Bioactivity and Stability

Electron-Withdrawing vs. In contrast, the 4-methyl group in the target compound may increase lipophilicity, favoring membrane permeability . The trifluoromethoxy group in the benzamide analogue (C₁₈H₁₄F₃NO₄S) introduces strong electron-withdrawing effects, which could stabilize the molecule against metabolic degradation .

Heterocyclic Diversity :

- Thiazole-containing analogues (e.g., C₁₆H₁₀F₃N₃O₄S₂) demonstrate narrow-spectrum antibacterial activity, likely due to thiazole’s role in mimicking bacterial cofactors .

- The target compound’s furan-thiophene hybrid may disrupt microbial biofilms or inhibit cytochrome P450 enzymes, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.